(5E)-5-[(4-tert-butylphenyl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5E)-5-[(4-tert-butylphenyl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNOS2/c1-20(2,3)14-6-4-13(5-7-14)12-17-18(23)22(19(24)25-17)16-10-8-15(21)9-11-16/h4-12H,1-3H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFRTMGRNASTTK-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5E)-5-[(4-tert-butylphenyl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, commonly referred to as a thiazolidinone derivative, is a compound that has garnered interest due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, which include antibacterial, antifungal, anti-inflammatory, and antidiabetic effects. This article aims to summarize the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular structure of (5E)-5-[(4-tert-butylphenyl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is characterized by a thiazolidinone ring system. Its molecular formula is with a molar mass of approximately 387.95 g/mol. The compound features:
- A thiazolidinone ring (C4-N-C-S-C)
- A sulfanylidene group at position 2
- A methylidene group attached to a tert-butylphenyl moiety at position 5
- A chlorophenyl group at position 3
Antimicrobial Activity
Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class often exhibit significant antibacterial and antifungal activities.
-
Antibacterial Studies :
- In vitro studies have shown that thiazolidinone derivatives can inhibit the growth of various pathogenic bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, compounds similar to (5E)-5-[(4-tert-butylphenyl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one demonstrated effective inhibition against these strains at concentrations ranging from 12.5 to 200 µg/mL .
- Antifungal Activity :
Anti-inflammatory Properties
Thiazolidinones are also noted for their anti-inflammatory effects. Some derivatives have been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, which suggests a mechanism that could be beneficial in inflammatory diseases .
Case Studies and Research Findings
Several studies have synthesized and evaluated thiazolidinone derivatives for their biological activities:
These findings underscore the importance of thiazolidinones as potential therapeutic agents.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have shown that (5E)-5-[(4-tert-butylphenyl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one demonstrates efficacy against various bacterial and fungal strains. For instance, compounds similar to this thiazolidinone have been evaluated for their activity against Staphylococcus aureus, Candida albicans, and other pathogens, highlighting their potential as therapeutic agents in treating infections .
Anti-inflammatory Properties
Thiazolidinones are also noted for their anti-inflammatory effects. The compound has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions. The mechanism often involves the modulation of signaling pathways that lead to reduced inflammation .
Anticancer Activity
Emerging studies indicate that (5E)-5-[(4-tert-butylphenyl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one may possess anticancer properties. Research has shown that thiazolidinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression and promoting cell death through various pathways . The compound's structure allows it to interact with specific molecular targets involved in cancer proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of (5E)-5-[(4-tert-butylphenyl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is crucial for optimizing its biological activity. Variations in substituents on the phenyl rings significantly influence the compound's potency against different biological targets.
| Substituent | Effect on Activity |
|---|---|
| Chloro group | Enhances antimicrobial activity |
| tert-butyl group | Increases lipophilicity and cellular uptake |
| Sulfanylidene moiety | Essential for biological activity |
Case Studies
Several case studies have demonstrated the efficacy of thiazolidinone derivatives, including our compound of interest:
-
Case Study 1: Antimicrobial Efficacy
In a comparative study of various thiazolidinones, (5E)-5-[(4-tert-butylphenyl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics against Candida species . -
Case Study 2: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory effects of thiazolidinones revealed that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism that could be harnessed for therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences and similarities with analogous thiazolidinones:
Key Observations:
- Steric Effects : The 4-tert-butylphenyl group in the target compound introduces significant steric hindrance compared to smaller substituents like methyl () or methoxy (). This may reduce crystal packing efficiency but enhance binding specificity in biological targets.
- Hydrogen Bonding: Compounds with hydroxyl groups () exhibit stronger intermolecular interactions (e.g., S(6) and R₂²(7) motifs) compared to the target compound’s non-polar tert-butyl group .
Crystallographic and Geometric Analysis
Studies on analogous compounds reveal:
- Dihedral Angles: In (5Z)-5-(2-hydroxybenzylidene)-3-phenyl derivatives, the dihedral angle between the thiazolidinone ring and the benzylidene group is 9.68°, indicating near-planarity, whereas bulky substituents (e.g., tert-butyl) likely increase this angle, distorting planarity .
- Hydrogen Bonding : Hydroxyl or methoxy substituents facilitate dimerization via O–H···S or C–H···π interactions, absent in the target compound due to its hydrophobic tert-butyl group .
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The compound can be synthesized via condensation reactions involving thiosemicarbazide derivatives and substituted ketones. A typical method involves refluxing 3-(4-chlorophenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and the appropriate oxo-compound (e.g., 4-tert-butylbenzaldehyde derivative) in a solvent system like DMF/acetic acid (1:2 v/v) for 2–4 hours. The product is isolated via filtration and recrystallized from DMF-ethanol mixtures . Confirm purity using TLC or HPLC before characterization.
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Answer:
Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading). For example:
- Solvent optimization : Replace DMF with polar aprotic solvents like DMSO to enhance reactivity.
- Flow chemistry : Continuous-flow systems can improve heat transfer and reduce side reactions, as demonstrated in analogous thiazolidinone syntheses .
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate imine formation. Monitor reaction progress via in-situ FTIR or Raman spectroscopy.
Basic: What characterization techniques confirm the compound’s structural identity?
Answer:
- X-ray crystallography : Resolve the E-configuration of the benzylidene group and thiazolidinone ring conformation .
- NMR spectroscopy : Key signals include the thioamide proton (δ 12.5–13.5 ppm, broad singlet) and tert-butyl protons (δ 1.3 ppm, singlet) .
- IR spectroscopy : Confirm the C=S stretch (1200–1250 cm⁻¹) and C=O stretch (1680–1720 cm⁻¹) .
Advanced: How can discrepancies between experimental and computational spectral data be resolved?
Answer:
- Cross-validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Adjust computational parameters (e.g., solvent model, tautomerization states) to match observed peaks .
- Dynamic effects : Account for conformational flexibility in solution (e.g., rotamers of the tert-butyl group) using molecular dynamics simulations .
Basic: What in vitro assays are suitable for screening biological activity?
Answer:
- Enzyme inhibition : Test against serine/threonine kinases or phosphatases using fluorogenic substrates (e.g., pNPP for phosphatase activity). IC₅₀ values <10 µM indicate potency .
- Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., 3,5-dichlorophenyl instead of 4-chlorophenyl) to assess steric/electronic effects on bioactivity .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the thioamide group) . Tabulate activity
| Analog | R₁ (aryl) | IC₅₀ (µM) | LogP |
|---|---|---|---|
| Parent | 4-Cl | 8.2 | 3.5 |
| Analog | 3,5-Cl₂ | 5.7 | 4.1 |
Basic: How to address inconsistent biological activity across replicate assays?
Answer:
- Purity checks : Re-crystallize the compound and verify purity via HPLC (>98%).
- Assay conditions : Standardize buffer pH (e.g., 7.4 for kinase assays) and DMSO concentration (<1% v/v) to minimize solvent effects .
- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay reliability .
Advanced: What mechanistic insights can be gained from studying its reactivity?
Answer:
- Oxidation : Treat with m-CPBA to form sulfoxide derivatives; monitor via LC-MS.
- Electrophilic substitution : React with bromine in acetic acid to functionalize the 4-chlorophenyl ring. Analyze regioselectivity using NOESY NMR .
- DFT studies : Calculate Fukui indices to predict reactive sites (e.g., sulfur atoms in the thiazolidinone ring) .
Basic: How to ensure safe handling and storage?
Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Storage : Keep in amber vials under nitrogen at –20°C to prevent oxidation.
- Waste disposal : Neutralize with 10% NaOH before incineration .
Advanced: How to analyze non-covalent interactions in its crystal structure?
Answer:
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···S contacts) using CrystalExplorer .
- π-Stacking : Measure centroid distances (3.5–4.0 Å) between the benzylidene and thiazolidinone rings .
Basic: How to troubleshoot low yields during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
